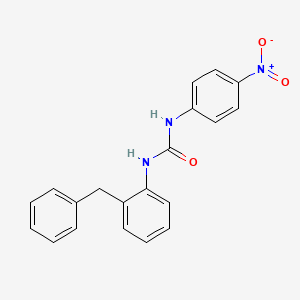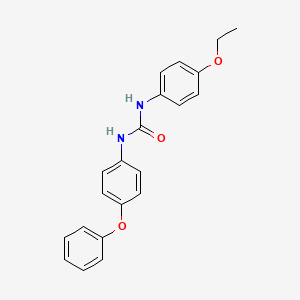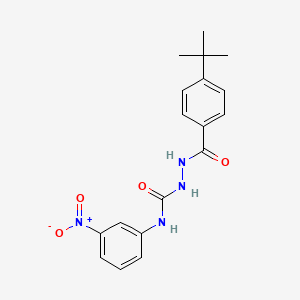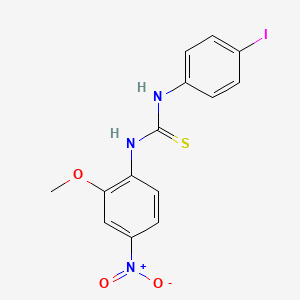
N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide
説明
N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide, also known as AOAA, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of the enzyme aminotransferase, which plays a crucial role in the metabolism of amino acids. AOAA has been used in various studies to investigate the biochemical and physiological effects of inhibiting this enzyme, as well as its potential as a therapeutic agent for certain diseases.
作用機序
N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide works by inhibiting the enzyme aminotransferase, which is involved in the metabolism of amino acids. This inhibition leads to a decrease in the production of glutamate, which is a neurotransmitter that plays a role in various physiological processes. The exact mechanism by which N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide exerts its effects is not fully understood, but it is thought to involve the disruption of the normal functioning of aminotransferase.
Biochemical and Physiological Effects:
The inhibition of aminotransferase by N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide has been shown to have various biochemical and physiological effects. One of the most notable effects is the decrease in the production of glutamate, which can lead to changes in neurotransmitter signaling and affect various physiological processes. Additionally, N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
実験室実験の利点と制限
One of the advantages of using N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide in lab experiments is its potent inhibition of aminotransferase, which allows for the investigation of the effects of inhibiting this enzyme. Additionally, N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide is relatively easy to synthesize and purify, which makes it accessible for use in various studies. However, one of the limitations of using N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide is its potential toxicity, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research involving N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide. One area of interest is its potential as a therapeutic agent for various diseases, particularly those involving inflammation or abnormal amino acid metabolism. Additionally, further research is needed to fully understand the mechanism by which N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide exerts its effects and to investigate its potential as a tool for studying aminotransferase function. Finally, there is potential for the development of new compounds based on N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide that may have improved efficacy or reduced toxicity.
科学的研究の応用
N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide has been extensively studied in scientific research for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide has been studied for its potential as a treatment for certain types of cancer, such as hepatocellular carcinoma.
特性
IUPAC Name |
3-[3-(2-methylindol-1-yl)propanoylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-10-12-4-2-3-5-13(12)18(11)9-7-15(20)17-8-6-14(16)19/h2-5,10H,6-9H2,1H3,(H2,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJIFBCFAKOSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)NCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-3-oxopropyl)-3-(2-methyl-1H-indol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-sec-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4115557.png)
![N-(4-bromo-2-chlorophenyl)-2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115569.png)

![N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4115583.png)

![methyl 2-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4115603.png)
![2-[4-(cyclopentyloxy)benzoyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4115611.png)

![4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde](/img/structure/B4115616.png)

![7-methyl-2-[3-(4-morpholinyl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115636.png)

![3-(aminosulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-N,4,5-trimethylbenzamide](/img/structure/B4115641.png)